molecular formula C8H17N3S B8484770 4-Cycloheptyl-3-thiosemicarbazide

4-Cycloheptyl-3-thiosemicarbazide

Cat. No.: B8484770
M. Wt: 187.31 g/mol
InChI Key: QIXLAUIFHRMPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cycloheptyl-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by a cycloheptyl group attached to the N4-position of the thiosemicarbazide backbone. Thiosemicarbazides are versatile intermediates in medicinal and organic chemistry, known for their ability to form heterocyclic compounds and metal complexes with biological relevance .

Properties

Molecular Formula

C8H17N3S

Molecular Weight

187.31 g/mol

IUPAC Name

1-amino-3-cycloheptylthiourea

InChI

InChI=1S/C8H17N3S/c9-11-8(12)10-7-5-3-1-2-4-6-7/h7H,1-6,9H2,(H2,10,11,12)

InChI Key

QIXLAUIFHRMPEL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=S)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the N4-position plays a critical role in modulating properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-Cycloheptyl-3-thiosemicarbazide Cycloheptyl C₈H₁₆N₃S 186.3 High lipophilicity, steric bulk
4-Phenyl-3-thiosemicarbazide Phenyl C₇H₈N₃S 166.2 Aromatic ring enhances π-π interactions
4-(4-Chlorophenyl)-3-thiosemicarbazide 4-Chlorophenyl C₇H₇ClN₃S 200.7 Electron-withdrawing Cl increases reactivity
4-(4-Ethylphenyl)-3-thiosemicarbazide 4-Ethylphenyl C₉H₁₃N₃S 195.3 Alkyl chain improves membrane permeability
4-Methyl-3-thiosemicarbazide Methyl C₃H₉N₃S 119.2 Small substituent, high solubility

Key Observations :

  • Steric Effects : The cycloheptyl group may hinder reactions requiring planar geometry (e.g., cyclization) but could improve binding specificity in biological targets.
  • Electronic Effects : Chlorophenyl derivatives benefit from electron-withdrawing effects, enhancing electrophilic reactivity in synthesis .

Hypothetical Insights for Cycloheptyl Derivative :

  • The cycloheptyl group’s lipophilicity may improve bioavailability compared to phenyl analogs.
  • Steric hindrance could reduce enzymatic degradation, prolonging therapeutic effects.

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